(5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanol
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Overview
Description
(5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanol: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a 3-chloro-2-fluorophenyl group and a methanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanol typically involves the reaction of 3-chloro-2-fluorobenzaldehyde with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
- (5-(3-Chloro-2-fluorophenyl)pyridin-2-yl)methanol
- (5-(3-Chloro-2-fluorophenyl)pyridin-4-yl)methanol
- (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)ethanol
Uniqueness: (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1346692-06-5 |
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Molecular Formula |
C12H9ClFNO |
Molecular Weight |
237.66 g/mol |
IUPAC Name |
[5-(3-chloro-2-fluorophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H9ClFNO/c13-11-3-1-2-10(12(11)14)9-4-8(7-16)5-15-6-9/h1-6,16H,7H2 |
InChI Key |
VEVOUCFFCGUFJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C2=CN=CC(=C2)CO |
Origin of Product |
United States |
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